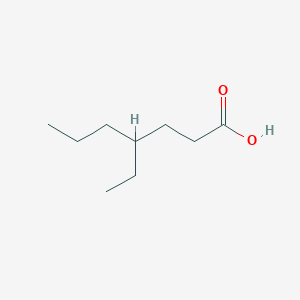

4-Ethylheptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVXVULZIOSNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613808 | |

| Record name | 4-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132735-95-6 | |

| Record name | 4-Ethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Ethylheptanoic acid. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors where this branched-chain carboxylic acid is of interest. This document consolidates critical data, including physical and chemical characteristics, alongside detailed experimental protocols for their determination. All quantitative data is presented in easily digestible tabular formats, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known by its synonym 4-ethyloctanoic acid, is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂.[1][2] Its structure, featuring a seven-carbon chain with an ethyl group at the fourth position, imparts unique properties that make it a subject of interest in various fields. In the pharmaceutical industry, it holds potential as a solubilizing agent in drug formulations.[2] It is also utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of esters and other organic compounds.[2] A thorough understanding of its basic properties is essential for its effective application and for the design of new research and development projects.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are crucial for predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonym | 4-ethyloctanoic acid | [2] |

| CAS Number | 132735-95-6 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Canonical SMILES | CCCC(CC)CCC(=O)O | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Liquid at room temperature | [3] |

| Boiling Point | 110 °C at 1.00 mm Hg | [3] |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index | 1.439 (at 20 °C, D line) | |

| Water Solubility | 0.13 mg/mL | [4] |

| pKa (Predicted) | 4.79 ± 0.10 | [5] |

| logP | 3 | [6] |

Chemical Reactivity and Synthesis

As a carboxylic acid, this compound exhibits reactivity typical of this functional group, including esterification, neutralization to form salts, and decarboxylation under specific conditions.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a microwave-assisted malonic ester synthesis. This three-step process offers high yields and significantly reduced reaction times.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology: A standard method for determining the boiling point of a liquid organic compound at reduced pressure involves a micro-ebulliometer or a distillation apparatus adapted for vacuum.

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A small volume of this compound is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 1.00 mm Hg). The flask is gently heated until the liquid begins to boil and a steady reflux is established. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

Determination of Density

Density is the mass of a substance per unit volume and is typically measured in g/mL for liquids.

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then filled with distilled water of a known temperature, and the weight is recorded to calibrate the exact volume of the pycnometer.

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

The weight of the filled pycnometer is recorded.

-

The density is calculated by dividing the mass of the acid by the calibrated volume of the pycnometer.

-

Determination of Water Solubility

Water solubility is a critical parameter, especially in the context of drug development and formulation.

Methodology: A common method to determine the solubility of a sparingly soluble liquid like this compound is the shake-flask method followed by quantitative analysis.

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous phase.

-

Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as gas chromatography (GC) after extraction and derivatization, or by titration with a standardized base.

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Methodology: Potentiometric titration is a standard and accurate method for determining the pKa of a carboxylic acid.

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data provide a reference for the structural confirmation of this compound.[3]

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 (broad) | Singlet | 1H | -COOH |

| 2.35 | Triplet | 2H | -CH₂-COOH |

| 1.63 | Multiplet | 2H | -CH₂-CH₂-COOH |

| 1.25-1.55 | Multiplet | 9H | Aliphatic -CH₂- and -CH- |

| 0.88-0.90 | Triplet | 6H | -CH₃ |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 180.5 | -COOH |

| 45.5 | C4 (-CH-) |

| 39.0 | C2 (-CH₂-) |

| 34.4 | C5 (-CH₂-) |

| 31.8 | C3 (-CH₂-) |

| 29.5 | C6 (-CH₂-) |

| 25.5 | Ethyl -CH₂- |

| 23.0 | C7 (-CH₂-) |

| 14.2 | Propyl -CH₃ |

| 11.0 | Ethyl -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional group. Key expected absorptions include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and a C-O stretch between 1210-1320 cm⁻¹.[2]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for branched-chain carboxylic acids include alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.[1]

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This technical guide has provided a detailed summary of the core basic properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Ethyloctanoic acid | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Ethyloctanoic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Ethyloctanoic acid | 16493-80-4 | Benchchem [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-Ethylheptanoic Acid (CAS Number: 132735-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid, with the CAS number 132735-95-6, is a branched-chain fatty acid that has garnered interest in various scientific fields.[1] Its unique molecular structure, featuring a seven-carbon chain with an ethyl group at the fourth position, imparts specific physicochemical properties that distinguish it from its straight-chain counterparts. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, analytical methods, and known biological activities. The information is tailored for researchers, scientists, and drug development professionals who may be exploring its potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 132735-95-6 | [1][2] |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fatty, cheesy, waxy | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [3] |

| Predicted XLogP3-AA | 3.0 | [4] |

| Vapor Pressure (est.) | 0.0013 hPa @ 20°C | [4] |

Note on Nomenclature: It is important to distinguish this compound (a C9 fatty acid) from 4-ethyloctanoic acid (a C10 fatty acid, CAS 16493-80-4). While sometimes used interchangeably in non-scientific literature, they are distinct chemical entities with different molecular weights and properties.[1][5]

Synthesis of this compound

Several synthetic routes for this compound have been described. A common and efficient method is the malonic ester synthesis, which can be expedited using microwave irradiation.[6][7]

Microwave-Assisted Malonic Ester Synthesis

This three-step process offers high yields and significantly reduced reaction times.[6]

Overall Reaction Scheme:

References

- 1. Buy this compound | 132735-95-6 [smolecule.com]

- 2. This compound | C9H18O2 | CID 21434157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. 4-Ethyloctanoic acid | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid synthesis of flavor compound 4-ethyloctanoic acid under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Branched-Chain Fatty Acids (BCFAs)

An In-depth Technical Guide to the Structural Isomers of 4-Ethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its structural isomers, focusing on their classification, physicochemical properties, and known biological activities. This compound belongs to the class of branched-chain fatty acids (BCFAs), a group of molecules gaining significant interest for their diverse biological functions. While extensive data exists for straight-chain fatty acids, the specific properties of many branched isomers remain largely uncharacterized. This document collates the available experimental and predicted data, presents a generalized synthetic approach, and highlights the potential therapeutic relevance of this molecular class, thereby serving as a foundational resource for researchers in chemistry and pharmacology.

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) represent a significant class of lipids with unique structural and functional properties. BCFAs, characterized by one or more alkyl branches on the main carbon skeleton, are consumed daily through foods like dairy products, meat, and fish.[1][2]

Emerging research has revealed that BCFAs are not merely structural components but possess a wide range of bioactive properties, including anti-inflammatory, anti-cancer, and neuroprotective actions.[3] They have been shown to modulate lipid metabolism and gut microbiota, suggesting their potential in addressing metabolic disorders.[4] this compound (C9H18O2) is a member of this intriguing class. Understanding its structural isomers is critical for elucidating structure-activity relationships and for the rational design of novel therapeutic agents.

Structural Isomers of this compound

Structural isomers share the same molecular formula (C9H18O2) but differ in the connectivity of their atoms. For nonanoic acid, the straight-chain counterpart of this compound, this isomerism primarily involves variations in the carbon skeleton (chain and positional isomerism). Below is a systematic classification of the key carboxylic acid isomers.

Figure 1: Logical classification of C9H18O2 carboxylic acid isomers.

A non-exhaustive list of representative structural isomers is presented in Table 1. The sheer number of possible branching patterns makes a complete enumeration impractical for this guide.

Table 1: Representative Structural Isomers of this compound (C9H18O2 Carboxylic Acids)

| IUPAC Name | Chain Type | Branch Type |

| Nonanoic acid | Straight | None |

| 2-Methyloctanoic acid | Branched | Methyl |

| 3-Methyloctanoic acid | Branched | Methyl |

| 4-Methyloctanoic acid | Branched | Methyl |

| 7-Methyloctanoic acid | Branched | Methyl |

| 2-Ethylheptanoic acid | Branched | Ethyl |

| 3-Ethylheptanoic acid | Branched | Ethyl |

| This compound | Branched | Ethyl |

| 2-Propylhexanoic acid | Branched | Propyl |

| 2,2-Dimethylheptanoic acid | Branched | Dimethyl |

| 3,5-Dimethylheptanoic acid | Branched | Dimethyl |

Physicochemical Properties

Quantitative experimental data for most branched isomers of nonanoic acid are scarce in the literature. The majority of available data pertains to the straight-chain isomer, nonanoic acid (also known as pelargonic acid). Table 2 summarizes these properties, which serve as a baseline for estimating the characteristics of its branched counterparts. Generally, branching in the carbon chain tends to lower the melting and boiling points compared to the straight-chain equivalent due to reduced efficiency of crystal lattice packing and weaker van der Waals forces.[5]

Table 2: Physicochemical Data for Nonanoic Acid and its Isomers

| Property | Nonanoic Acid | This compound |

| Molecular Formula | C9H18O2[6] | C9H18O2[7][8] |

| Molar Mass | 158.24 g/mol [6] | 158.24 g/mol [9] |

| Melting Point | 12.5 °C[6][10] | Data not available |

| Boiling Point | 254 °C[6][10] | Data not available |

| Density | 0.900 g/cm³[6] | Data not available |

| Water Solubility | 0.3 g/L (low)[6] | Predicted to be low |

| Acidity (pKa) | 4.96[6] | Data not available |

| LogP | 3.42[11] | 3.0 (Predicted)[7] |

| CAS Number | 112-05-0[6] | 132735-95-6[8] |

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, the broader class of BCFAs has been associated with significant biological activities. Research in cellular and animal models has highlighted their potential as anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective agents.[3] BCFAs are known to be incorporated into bacterial cell membranes, where they regulate fluidity and permeability.[2] In humans, they are believed to influence metabolic pathways and immune responses.

The diagram below illustrates the range of biological effects attributed to BCFAs as a class. It is important to note that these are general activities, and the specific effect of each isomer may vary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 5. 2-Methylhexane - Wikipedia [en.wikipedia.org]

- 6. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | C9H18O2 | CID 21434157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Occurrence of 4-Ethylheptanoic Acid in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid is a branched-chain fatty acid that contributes to the characteristic flavor profiles of various food products, particularly those derived from ruminant animals and fermentation processes. Its presence, even at trace levels, can significantly impact the sensory attributes of food. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its concentration in various food matrices, the analytical methodologies for its quantification, and the biochemical pathways responsible for its formation.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food products, with the highest concentrations typically found in dairy products from goats and sheep, as well as in certain types of meat. The levels of this compound can be influenced by factors such as animal diet, breed, age, and the specifics of food processing and fermentation.[1][2]

The following table summarizes the quantitative data on the concentration of this compound found in various food products.

| Food Product | Species/Type | Concentration | Analytical Method | Reference(s) |

| Dairy Products | ||||

| Milk | Goat | 190 - 480 µg/g of milk fat (combined with 4-methyloctanoic acid) | GC-MS | [3] |

| Cheese | Goat | 190 - 480 µg/g of milk fat (combined with 4-methyloctanoic acid) | GC-MS | [3] |

| Milk | Sheep | 78 - 220 µg/g of milk fat (combined with 4-methyloctanoic acid) | GC-MS | [3] |

| Cheese | Sheep | 78 - 220 µg/g of milk fat (combined with 4-methyloctanoic acid) | GC-MS | [3] |

| Meat Products | ||||

| Subcutaneous Fat | Goat | 0.0003 mg/mL | GC-MS | [2] |

| Kidney Fat | Goat | 0.0005 mg/mL | GC-MS | [2] |

| Subcutaneous Fat | Sheep | Varies with diet | GC-MS | [4] |

| Fermented Foods | ||||

| Red Sour Soup | N/A | Detected as a volatile compound | GC-MS | [5] |

Biosynthesis of this compound: The Ehrlich Pathway

The primary route for the formation of this compound and other branched-chain fatty acids in fermented foods and the rumen of animals is the Ehrlich pathway.[6][7][8] This metabolic pathway involves the catabolism of amino acids, particularly branched-chain amino acids like isoleucine, by microorganisms.

The pathway consists of three main steps:

-

Transamination: An amino acid is converted to its corresponding α-keto acid.

-

Decarboxylation: The α-keto acid is decarboxylated to form an aldehyde.

-

Oxidation: The aldehyde is then oxidized to form the corresponding carboxylic acid, in this case, a branched-chain fatty acid.

References

- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Comparison and analysis on sheep meat quality and flavor under pasture-based fattening contrast to intensive pasture-based feeding system [animbiosci.org]

- 5. Effects of post-fermentation on the flavor compounds formation in red sour soup - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of 4-Ethylheptanoic Acid Biosynthesis in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylheptanoic acid, a branched-chain fatty acid (BCFA) with potential applications in flavor, fragrance, and pharmaceuticals, presents a fascinating case study in microbial metabolism. While the precise biosynthetic pathway for this specific molecule remains largely uncharacterized in the scientific literature, this technical guide synthesizes current knowledge on branched-chain fatty acid synthesis to propose a putative pathway and provides a framework for its experimental investigation. Drawing parallels from the biosynthesis of other BCFAs, we postulate that the ethylmalonyl-CoA pathway is the most likely route for the formation of the ethyl branch in this compound. This guide details the key enzymatic steps, offers analogous quantitative data from related compounds, and provides comprehensive experimental protocols for the elucidation and analysis of this pathway. Furthermore, we explore the potential regulatory mechanisms that may govern its production in microorganisms.

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various microorganisms, where they play crucial roles in maintaining cell membrane fluidity and adapting to environmental stress. While the biosynthesis of methyl-branched fatty acids is well-documented, the pathways leading to ethyl-branched fatty acids, such as this compound, are less understood. The unique ethyl branch at the C4 position suggests a biosynthetic route distinct from the canonical fatty acid synthesis pathways that utilize acetyl-CoA as the primary extender unit. Understanding the microbial biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its biotechnological production for various industrial applications.

Proposed Biosynthesis Pathway of this compound

Based on the established principles of BCFA synthesis, the most plausible pathway for the biosynthesis of this compound involves the ethylmalonyl-CoA pathway as the source of the ethyl branch. This pathway provides an alternative route for the assimilation of acetyl-CoA and is known to be active in various bacteria, particularly Actinomycetes.

The proposed pathway can be dissected into the following key stages:

-

Formation of the Ethylmalonyl-CoA Extender Unit: The pathway initiates with the reductive carboxylation of crotonyl-CoA to form (2S)-ethylmalonyl-CoA. This crucial step is catalyzed by the enzyme crotonyl-CoA carboxylase/reductase (Ccr) .[1][2][3][4] This enzyme utilizes NADPH as a reductant and incorporates a molecule of CO2.[1][2][3]

-

Chain Elongation: The newly formed ethylmalonyl-CoA can then serve as an extender unit in the fatty acid synthesis (FAS) cycle. The fatty acid synthase machinery incorporates the ethyl group from ethylmalonyl-CoA onto a growing acyl chain, leading to the formation of an ethyl-branched fatty acid.

-

Iterative Elongation and Termination: Subsequent rounds of elongation with malonyl-CoA would extend the carbon chain, ultimately leading to the synthesis of 4-ethylheptanoyl-ACP. The final release of the free fatty acid would be catalyzed by a thioesterase.

Quantitative Data (Analogous Systems)

Direct quantitative data on the microbial production of this compound is currently unavailable in the literature. However, data from studies on other branched-chain fatty acids produced through metabolic engineering can provide valuable benchmarks for what might be achievable.

| Product | Microorganism | Titer (mg/L) | Yield (g/g substrate) | Productivity (mg/L/h) | Reference |

| Fatty Acid Isobutyl Esters | Escherichia coli | 273 | - | - | [5] |

| Fatty Acid Isoamyl Esters | Escherichia coli | - | - | - | [5] |

| Branched-Chain Fatty Acids | Pichia pastoris | 169 | - | - | [6] |

Table 1: Production of Branched-Chain Fatty Acid Derivatives in Engineered Microorganisms.

Experimental Protocols

The elucidation of the proposed pathway for this compound biosynthesis requires a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

-

Bioinformatic Analysis: Search the genome of a potential producing microorganism for homologues of genes encoding key enzymes of the ethylmalonyl-CoA pathway, such as crotonyl-CoA carboxylase/reductase (Ccr), ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase.

-

Gene Knockout and Complementation: Create targeted knockouts of the candidate genes. Analyze the fatty acid profile of the knockout mutants to confirm the loss of this compound production. Complementation with the wild-type gene should restore its synthesis.

Enzyme Assays

Protocol for Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay:

This assay spectrophotometrically measures the NADPH-dependent carboxylation of crotonyl-CoA.

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer (pH 7.8)

-

5 mM MgCl2

-

50 mM NaHCO3

-

0.2 mM NADPH

-

0.1 mM crotonyl-CoA

-

Cell-free extract or purified enzyme

-

-

Procedure:

-

Pre-incubate the reaction mixture without crotonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding crotonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

-

Analysis of Fatty Acid Profile by GC-MS

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and Analysis:

This protocol describes the conversion of fatty acids to their more volatile methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Lipid Extraction:

-

Harvest microbial cells by centrifugation.

-

Extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

-

-

Transesterification:

-

To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

-

Incubate at 50°C for 10 minutes.

-

Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

-

-

FAME Extraction:

-

Add 2 mL of hexane (B92381) and 2 mL of water to the reaction mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23 or equivalent).

-

Oven Program: Start at 100°C, ramp to 200°C at 3°C/min, and then to 230°C at 2°C/min, hold for 5 minutes.

-

Injection: 1 µL, splitless mode.

-

MS Detection: Electron ionization (EI) in full scan mode to identify the FAME of this compound based on its mass spectrum and retention time compared to an authentic standard.

-

Regulatory Mechanisms

The biosynthesis of this compound is likely to be tightly regulated at the transcriptional level to coordinate with the overall metabolic state of the cell.

-

Transcriptional Regulation of the Ethylmalonyl-CoA Pathway: The expression of genes in the ethylmalonyl-CoA pathway is often regulated by the availability of two-carbon compounds like acetate. In some bacteria, such as Rhodospirillum rubrum, gene duplication and amplification of the ethylmalonyl-CoA pathway genes have been observed as an adaptation to growth on acetate.[7][8]

-

Global Fatty Acid Synthesis Regulation: The overall flux towards fatty acid synthesis is controlled by global regulators that sense the cellular energy status and the availability of precursors like acetyl-CoA and malonyl-CoA.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms likely proceeds via the ethylmalonyl-CoA pathway, offering a unique route for the production of ethyl-branched fatty acids. This technical guide provides a foundational framework for researchers to explore and elucidate this enigmatic pathway. Future research should focus on identifying the specific microorganisms that naturally produce this compound, characterizing the key enzymes involved, and unraveling the intricate regulatory networks that control its synthesis. Such knowledge will be instrumental in developing robust microbial cell factories for the sustainable production of this and other valuable branched-chain fatty acids. The metabolic engineering of microorganisms, guided by a thorough understanding of these pathways, holds significant promise for the industrial-scale synthesis of these specialty chemicals.[5][6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]

- 5. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Genetic Plasticity and Ethylmalonyl Coenzyme A Pathway during Acetate Assimilation in Rhodospirillum rubrum S1H under Photoheterotrophic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

4-Ethylheptanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylheptanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2.[1][2] Its structure consists of a seven-carbon heptanoic acid backbone with an ethyl group attached to the fourth carbon. This seemingly simple molecule holds interest in various scientific domains due to its unique structural features and potential applications. As a chiral compound, it can exist as two different enantiomers, which may exhibit distinct biological activities. This guide provides an in-depth overview of the physical and chemical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization. While specific experimental data for this compound is limited, this guide supplements available information with data from closely related compounds and general principles of carboxylic acid chemistry to provide a comprehensive resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, from chemical reactions to biological interactions. The following tables summarize key physical and chemical data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 132735-95-6 | [1] |

| Appearance | Colorless liquid (expected) | Based on similar carboxylic acids.[3][4] |

| Odor | Disagreeable, "goaty" (expected) | Characteristic of carboxylic acids with 5-10 carbons.[3][4] |

| Boiling Point | Estimated ~220-230 °C | No experimental data found. Estimated based on trends for similar carboxylic acids. |

| Melting Point | No data available | Expected to be low, as it is likely a liquid at room temperature.[5][6] |

| Density | Estimated ~0.9 g/cm³ | No experimental data found. Estimated based on similar branched-chain carboxylic acids. |

| Solubility | ||

| in Water | Sparingly soluble (expected) | |

| in Organic Solvents | Soluble (expected) | |

| pKa | Estimated ~4.8-5.0 | No experimental data found. Typical pKa for aliphatic carboxylic acids. |

Table 2: Chemical Reactivity of this compound

| Reaction Type | Description |

| Esterification | Reacts with alcohols in the presence of an acid catalyst to form esters. |

| Neutralization | Reacts with bases to form the corresponding carboxylate salt and water. |

| Reduction | The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). |

| Alpha-Halogenation | Can undergo halogenation at the alpha-carbon (C2) in the presence of a halogen and a catalyst (e.g., PBr3 in the Hell-Volhard-Zelinsky reaction). |

| Decarboxylation | While not facile for simple alkanoic acids, decarboxylation can be induced under certain conditions, though it is not a typical reaction. |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound. The following are generalized protocols that can be adapted for this specific compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

-

Note: For small sample sizes, a micro-boiling point determination method using a capillary tube can be employed.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer (a flask with a specific, known volume) and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

The mass of the acid is the difference between the two weighings.

-

The density is calculated by dividing the mass of the acid by the known volume of the pycnometer.

-

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a certain temperature.

Methodology (Qualitative):

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

To separate test tubes, add a small amount of this compound (e.g., 0.1 mL).

-

To each test tube, add a different solvent (e.g., 1 mL of water, ethanol, hexane).

-

Vortex the mixtures thoroughly.

-

Observe whether the acid dissolves completely, is partially soluble, or is insoluble.

-

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid.

Methodology (Titration):

-

Apparatus: A pH meter, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH continuously.

-

Plot the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: The proton NMR spectrum will show signals for the different types of protons in the molecule, with their chemical shifts, integration values, and splitting patterns providing information about their chemical environment and connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

b. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

Methodology:

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a broad O-H stretch for the carboxylic acid and a strong C=O stretch.

c. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

Ionization: The sample is ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions that can help to elucidate the structure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound, while a relatively simple molecule, presents an interesting case for detailed physicochemical characterization. This technical guide provides a foundational understanding of its properties, drawing from established principles of organic chemistry and data from related compounds. The outlined experimental protocols offer a practical framework for researchers to obtain precise data for this specific molecule. A thorough understanding of these properties is paramount for its potential application in various fields, including flavor and fragrance chemistry, and as a building block in the synthesis of more complex molecules for drug discovery and development. Further research to determine the specific experimental values for properties like boiling point, melting point, density, and pKa will be invaluable in fully elucidating the chemical nature of this compound.

References

- 1. This compound | C9H18O2 | CID 21434157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 132735-95-6 [smolecule.com]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ck12.org [ck12.org]

- 6. tsfx.edu.au [tsfx.edu.au]

4-Ethylheptanoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Ethylheptanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility and established experimental protocols for its determination. This information is crucial for applications in drug development, chemical synthesis, and formulation science where this compound may be used as a reagent, intermediate, or component of a final product.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of organic compounds like this compound is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both a polar carboxylic acid head and a nonpolar hydrocarbon tail, giving it amphiphilic character and influencing its solubility across a range of solvents.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on the solubility of structurally similar compounds like 2-ethylheptanoic acid and general principles for carboxylic acids.[1]

| Solvent Classification | Common Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | The polarity of these solvents is sufficient to dissolve the carboxylic acid through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents. |

| Aqueous | Water | Slightly Soluble | While the carboxylic acid group can hydrogen bond with water, the hydrophobic nature of the nine-carbon backbone limits solubility. |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a general methodology for determining the solubility of a liquid organic acid like this compound in an organic solvent. This protocol is a synthesis of standard laboratory practices.[2][3][4][5][6]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Using a calibrated pipette, add a known volume of the organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solvent remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a carboxylic acid like this compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in scientific research and industrial applications. While quantitative data is sparse, its chemical structure suggests good solubility in a range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. This knowledge will aid in optimizing reaction conditions, developing stable formulations, and ensuring the successful application of this compound in various scientific endeavors.

References

Enantioselective Synthesis of 4-Ethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of 4-Ethylheptanoic acid, a chiral carboxylic acid with potential applications in pharmaceuticals and as a chiral building block in organic synthesis. Given the absence of a direct, established protocol for this specific molecule, this guide details two robust and highly adaptable strategies: asymmetric synthesis using a chiral auxiliary and enzymatic kinetic resolution. The protocols provided are based on well-established procedures for analogous compounds and are intended to serve as a comprehensive starting point for laboratory synthesis.

Core Synthetic Strategies

Two primary enantioselective routes are presented:

-

Myers Asymmetric Alkylation: This method employs pseudoephedrine as a chiral auxiliary to direct the diastereoselective alkylation of a starting carboxylic acid derivative. Subsequent removal of the auxiliary yields the desired enantiomer of this compound in high purity. This approach allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate pseudoephedrine enantiomer.

-

Enzymatic Kinetic Resolution: This strategy involves the use of a lipase (B570770) to selectively catalyze the hydrolysis of one enantiomer of a racemic mixture of this compound ester. This results in the separation of the unreacted ester and the hydrolyzed carboxylic acid, providing access to both enantiomers.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes representative quantitative data for the enantioselective synthesis of this compound based on the two primary methods detailed in this guide. The values are derived from literature precedents for similar substrates and are intended to provide an estimate of the expected outcomes.

| Method | Key Steps | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key Reagents/Enzymes |

| Myers Asymmetric Alkylation | 1. Amide Formation2. Diastereoselective Alkylation3. Auxiliary Cleavage | 75-85 (overall) | >95 | (+)- or (-)-Pseudoephedrine (B34784), LDA, 1-Iodopropane (B42940), H₂SO₄ |

| Enzymatic Kinetic Resolution | 1. Racemic Ester Synthesis2. Lipase-Catalyzed Hydrolysis3. Separation | ~45 (for each enantiomer) | >99 (for both enantiomers) | Racemic this compound, Lipase B from Candida antarctica (CALB) |

Experimental Protocols

Method 1: Myers Asymmetric Alkylation for the Synthesis of (S)-4-Ethylheptanoic Acid

This protocol details the synthesis of (S)-4-Ethylheptanoic acid using (+)-pseudoephedrine as the chiral auxiliary. For the synthesis of the (R)-enantiomer, (-)-pseudoephedrine would be used.

Part 1: Synthesis of (+)-Pseudoephedrine Butanamide

-

To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.5 eq).

-

Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes.

Part 2: Diastereoselective Alkylation

-

In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.

-

In a separate oven-dried flask, dissolve the (+)-pseudoephedrine butanamide (1.0 eq) and anhydrous lithium chloride (LiCl) (6.0 eq) in anhydrous THF (0.1 M).

-

Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula.

-

Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolate formation.

-

Cool the enolate solution to 0 °C and add 1-iodopropane (1.5 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

-

In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane (0.1-0.2 M).

-

Add an equal volume of 9 N aqueous sulfuric acid (H₂SO₄).

-

Heat the biphasic mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4-Ethylheptanoic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.

Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the resolution of a racemic mixture of this compound ethyl ester using Candida antarctica Lipase B.

Part 1: Synthesis of Racemic Ethyl 4-Ethylheptanoate

-

In a round-bottom flask, combine racemic this compound (1.0 eq) and absolute ethanol (B145695) (5.0 eq).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 1-2% of the mass of the carboxylic acid).

-

Heat the mixture to a gentle reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Wash the mixture with water, followed by a saturated aqueous solution of NaHCO₃ until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain racemic ethyl 4-ethylheptanoate.

Part 2: Lipase-Catalyzed Enantioselective Hydrolysis

-

To a solution of racemic ethyl 4-ethylheptanoate (1.0 eq) in a phosphate (B84403) buffer (pH 7.0) containing 20% tert-butanol (B103910) as a co-solvent, add immobilized Candida antarctica Lipase B (Novozym 435).

-

Stir the suspension at 30-40 °C and monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

Once 50% conversion is reached, filter off the immobilized enzyme.

-

Acidify the filtrate to pH 2 with 1 M HCl.

-

Extract the mixture three times with diethyl ether.

-

Separate the resulting (S)-4-Ethylheptanoic acid from the unreacted (R)-ethyl 4-ethylheptanoate by column chromatography.

-

The (R)-ethyl 4-ethylheptanoate can be hydrolyzed under standard basic conditions (e.g., NaOH in ethanol/water) to afford (R)-4-Ethylheptanoic acid.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Workflow for Myers Asymmetric Alkylation.

Caption: Workflow for Enzymatic Kinetic Resolution.

Unraveling the Story of 4-Ethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 4-Ethylheptanoic acid, a branched-chain carboxylic acid. The document provides a comprehensive overview of its chemical and physical properties, historical synthesis methods, and emerging applications, with a focus on presenting clear, actionable data and methodologies for the scientific community.

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₈O₂, is a chiral molecule due to the stereocenter at the fourth carbon. Its properties are influenced by the ethyl branch on the heptanoic acid backbone. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| CAS Number | 132735-95-6 | --INVALID-LINK-- |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Predicted pKa | Not available | |

| Predicted Solubility | Not available | |

| Predicted LogP | 3.0 | --INVALID-LINK--[1] |

The Elusive Discovery: A Historical Perspective

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature. Unlike well-known compounds with landmark discovery papers, the first synthesis of this compound appears to be less ceremoniously recorded. It is likely that its initial preparation was achieved through general synthetic methods for branched-chain carboxylic acids developed in the early to mid-20th century.

Early research into branched-chain fatty acids was often driven by the need to understand their physical and chemical properties in comparison to their linear counterparts. These studies were fundamental to various fields, including lubricants, surfactants, and flavor chemistry.

Synthesis Methodologies: From Early Approaches to Modern Techniques

Several synthetic routes have been employed for the preparation of this compound and related branched-chain carboxylic acids. The following sections detail the general principles of these methods.

Alkylation of Malonic Esters

A classical and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This approach allows for the introduction of alkyl groups to a two-carbon acid equivalent.

Experimental Workflow: Malonic Ester Synthesis of this compound

References

Methodological & Application

quantitative analysis of 4-Ethylheptanoic acid using GC-MS

An Application Note for the Quantitative Analysis of 4-Ethylheptanoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C9H18O2) is a branched-chain carboxylic acid.[1] The precise and reliable quantification of such fatty acids is essential in various fields, including metabolic research and quality control in the food and beverage industry. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds.[2][3] However, due to the low volatility of carboxylic acids like this compound, a derivatization step is necessary to convert the analyte into a more volatile form, typically an ester, to ensure good chromatographic performance.[2][4][5]

This application note details a validated GC-MS method for the quantitative analysis of this compound in solution, which can be adapted for various sample matrices. The protocol covers sample preparation, including derivatization, instrument setup, and data analysis.

Principle of the Method

The method involves the conversion of this compound to its methyl ester derivative (methyl 4-ethylheptanoate) to increase its volatility for GC analysis. The derivatized sample is injected into the GC-MS system. Separation is achieved on a capillary column, and the analyte is subsequently ionized and detected by the mass spectrometer. Quantification is performed using an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and injection. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[6]

Experimental Protocols

Instrumentation, Reagents, and Consumables

Instrumentation:

-

Gas Chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD).[3]

-

Autosampler for automated injections.[3]

-

Analytical balance.

-

Vortex mixer.

-

Centrifuge.

-

Heating block or water bath.

Reagents:

-

This compound standard (purity ≥98%).

-

Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound not present in the sample (e.g., Heptadecanoic acid).

-

Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

-

High-purity volatile organic solvents: Hexane (B92381), Methanol, Dichloromethane (DCM).[3][8]

-

Anhydrous Sodium Sulfate (B86663).[6]

-

Helium (99.999% purity) as the carrier gas.[3]

Consumables:

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]

-

2 mL glass autosampler vials with caps (B75204) and septa.[3][9]

-

Glass test tubes with screw caps.

-

Microsyringes for standard preparation.[3]

Sample Preparation and Derivatization

This protocol outlines a general procedure for liquid samples. For complex matrices, an initial extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be required.[8][10]

-

Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

-

Calibration Standards: Create a series of working calibration standards by serially diluting the stock solution to achieve a concentration range of 0.1 - 100 µg/mL.[4]

-

Sample Preparation: Transfer a known volume (e.g., 100 µL) of the sample into a glass test tube.

-

-

Internal Standard Spiking: Add a precise volume of the internal standard solution to all samples, calibration standards, and quality control (QC) samples.

-

Derivatization (Methylation with BF3-Methanol):

-

Add 200 µL of BF3-Methanol to each tube.

-

Securely cap the tubes and heat the mixture at 60-70°C for 30 minutes.[11]

-

Allow the tubes to cool to room temperature.

-

-

Extraction:

-

Add 1 mL of hexane and 0.5 mL of purified water to each tube.

-

Vortex vigorously for 2 minutes to extract the derivatized analyte (methyl 4-ethylheptanoate) into the hexane layer.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

-

Final Preparation:

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for this compound analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrumentation used.

| Parameter | Setting | Reference |

| GC System | Agilent 7890B GC or equivalent | [4] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | [3][4] |

| Injector Temperature | 250°C | [4] |

| Injection Volume | 1 µL | [4] |

| Injection Mode | Splitless | [4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | [4] |

| Oven Temperature Program | Initial 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min | [4] |

| MS System | Agilent 5977B MSD or equivalent | [4] |

| Ion Source Temperature | 230°C | [4] |

| Quadrupole Temperature | 150°C | [4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [6] |

| Ions to Monitor | To be determined by analyzing a standard of derivatized this compound (e.g., molecular ion and characteristic fragments). |

The logical flow of the analyte through the GC-MS system is depicted below.

Caption: Principle of GC-MS analysis for a derivatized analyte.

Quantitative Data and Method Validation

A full method validation should be performed according to established guidelines (e.g., ICH Q2(R1)). The following table summarizes typical performance characteristics expected for the GC-MS analysis of medium-chain fatty acids.[2]

| Validation Parameter | Typical Performance Characteristics | Reference |

| Linearity Range | 0.1 - 100 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | [4] |

| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | [4] |

| Accuracy (Recovery) | 90 - 110% | [4] |

| Precision (RSD%) | < 10% | [4] |

Note: Data presented is based on performance for analogous fatty acids as specific validation data for this compound was not available in the cited literature.[2] Performance can vary based on the sample matrix, instrumentation, and specific protocol.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, is suitable for the selective and sensitive quantification of this compound. The use of an internal standard and operation in SIM mode ensures high accuracy and reliability. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement in their laboratories, with the understanding that optimization and validation for specific sample matrices are essential for achieving robust results.

References

- 1. This compound | C9H18O2 | CID 21434157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

Application Note: Quantitative Analysis of 4-Ethylheptanoic Acid in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Ethylheptanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in a biological matrix for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Introduction

This compound is a branched-chain fatty acid that may be of interest in various biological and industrial contexts. Accurate quantification in biological matrices like plasma is crucial for understanding its exposure, metabolism, and potential physiological effects.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalysis.[2][3] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, including detailed experimental procedures and expected performance characteristics.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (sourced ethically)

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[4][5]

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard.[4]

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Alternative Sample Preparation Methods:

For cleaner extracts and potentially reduced matrix effects, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be employed.[4][6]

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent.[6]

-

Solid-Phase Extraction (SPE): SPE provides excellent selectivity by retaining the analyte on a solid sorbent while interferences are washed away.[6]

A comparison of these sample preparation techniques is provided in the table below.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Workability | Less Complex | More Complex | More Complex |

| Selectivity | Lower | Good | Very Good |

| Ion Suppression | High | Low | Low |

| Automation | Low | Low | High |

| Cost | Low | Moderate | High |

Table 1: Comparison of Sample Preparation Techniques.[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | HPLC or UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid[7] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Spray Voltage | Optimized for the specific instrument |

| Gas Temperatures | Optimized for the specific instrument |

| Gas Flows | Optimized for the specific instrument |

| MRM Transitions | To be determined by infusing a standard solution of this compound and the internal standard. |

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[2][3][8] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Analyte should be stable under various storage and processing conditions |

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.

Quantitative Data Summary

The following table presents hypothetical performance data for the LC-MS/MS method for this compound, based on typical results for similar fatty acid analyses.[1]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |

| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |

| Recovery | > 80% |

Table 3: Hypothetical Method Performance Characteristics.

Visualizations

Caption: Protein Precipitation Sample Preparation Workflow.

Caption: LC-MS/MS Analysis Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. benchchem.com [benchchem.com]

- 8. An integrated bioanalytical method development and validation approach: case studies. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Derivatization of 4-Ethylheptanoic Acid for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction